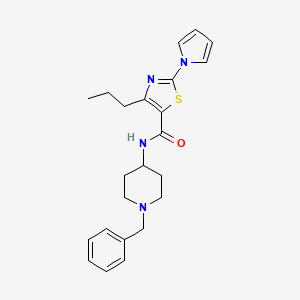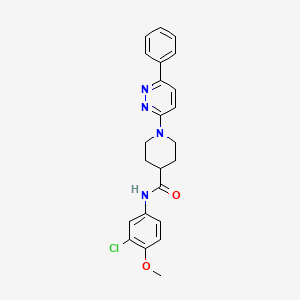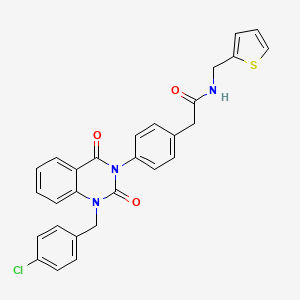![molecular formula C24H27N5O3S2 B11275793 3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine](/img/structure/B11275793.png)
3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a thiophene group and a piperazine moiety linked to a benzoyl group through a piperidine sulfonyl linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a potential candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes or through the cyclization of appropriate diamines.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride or benzoyl anhydride.
Formation of the Piperidine Sulfonyl Linkage: The piperidine sulfonyl group can be introduced through the reaction of piperidine with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperidine moieties.
Reduction: Reduced derivatives of the benzoyl group.
Substitution: Substituted derivatives at the piperazine and piperidine moieties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the synthesis of advanced materials and the optimization of industrial processes.
Mécanisme D'action
The mechanism of action of 3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to the suppression of disease progression. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(thiophen-2-YL)pyridazine
- **3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(furan-2-YL)pyridazine
- **3-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-YL}-6-(pyridin-2-YL)pyridazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C24H27N5O3S2 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(4-piperidin-1-ylsulfonylphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27N5O3S2/c30-24(19-6-8-20(9-7-19)34(31,32)29-12-2-1-3-13-29)28-16-14-27(15-17-28)23-11-10-21(25-26-23)22-5-4-18-33-22/h4-11,18H,1-3,12-17H2 |
Clé InChI |
OZTBYRQXVJXISL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275730.png)
![3-(3-methoxyphenyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11275743.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B11275747.png)
![2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B11275755.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275757.png)



![2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B11275772.png)
![2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275785.png)
![5-Methoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B11275786.png)

